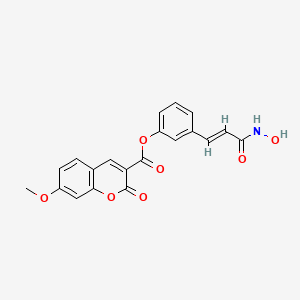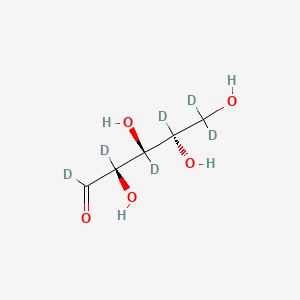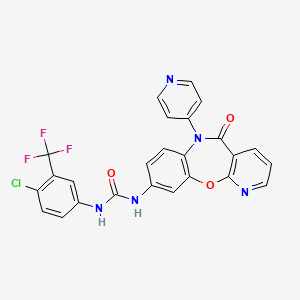![molecular formula C25H30O6 B15141860 [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate](/img/structure/B15141860.png)
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate is a complex organic compound characterized by its unique structure, which includes multiple acetoxy groups and a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate typically involves multiple steps, starting with the preparation of the core phenyl ring structure. The acetoxy groups are introduced through acetylation reactions, which can be carried out using reagents such as acetic anhydride or acetyl chloride in the presence of a base like pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and automated systems can help in scaling up the synthesis while maintaining product purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetoxy groups, using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Aplicaciones Científicas De Investigación
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate involves its interaction with specific molecular targets. The acetoxy groups can undergo hydrolysis to release acetic acid, which may then participate in various biochemical pathways. The phenyl ring structure allows for interactions with hydrophobic regions of proteins and other biomolecules, potentially affecting their function.
Comparación Con Compuestos Similares
Similar Compounds
Phenyl acetate: Shares the phenyl ring and acetoxy group but lacks the extended heptyl chain.
Acetoxybenzoic acid: Contains an acetoxy group attached to a benzoic acid structure.
Uniqueness
What sets [2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate apart is its complex structure, which includes multiple acetoxy groups and a long heptyl chain. This unique configuration may confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C25H30O6 |
|---|---|
Peso molecular |
426.5 g/mol |
Nombre IUPAC |
[2-acetyloxy-4-[(3S)-3-acetyloxy-7-phenylheptyl]phenyl] acetate |
InChI |
InChI=1S/C25H30O6/c1-18(26)29-23(12-8-7-11-21-9-5-4-6-10-21)15-13-22-14-16-24(30-19(2)27)25(17-22)31-20(3)28/h4-6,9-10,14,16-17,23H,7-8,11-13,15H2,1-3H3/t23-/m0/s1 |
Clave InChI |
ONTKJJHFOWPHNJ-QHCPKHFHSA-N |
SMILES isomérico |
CC(=O)OC1=C(C=C(C=C1)CC[C@H](CCCCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OC1=C(C=C(C=C1)CCC(CCCCC2=CC=CC=C2)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione](/img/structure/B15141798.png)
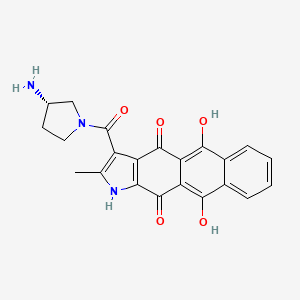


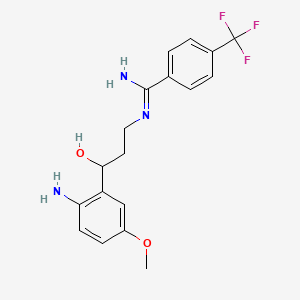
![1-[(3aS,4R,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-aminopyrimidin-4-one](/img/structure/B15141845.png)
![1-[(2R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B15141851.png)
